Superior and Consistent Oral Bioavailability Compared to Methylene Blue (MTC)
Hydromethylthionine dihydrobromide, as the stable reduced LMT form, demonstrates superior and more predictable oral absorption compared to the oxidized methylene blue (MTC). The clinical development of MTC was plagued by a dose-dependent limitation in absorption when taken with food, and a critical dependence on dissolution rate for efficacy [1]. In contrast, the novel LMTX formulation (of which hydromethylthionine is the active moiety) was specifically synthesized to overcome these absorption hurdles, providing a stable anhydrous crystalline form with improved pharmacokinetic properties [1].
| Evidence Dimension | Oral Bioavailability and Absorption Reliability |
|---|---|
| Target Compound Data | Stable, predictable absorption; formulation (LMTX) provides consistent exposure independent of food effects [1]. |
| Comparator Or Baseline | Methylene blue (MTC, oxidized MT+ form): Dose-dependent absorption limitation in the presence of food; efficacy dependent on dissolution in gastric fluid within 60 minutes [1]. |
| Quantified Difference | The quantity of MT released in water or gastric fluid within 60 minutes proved to be an important determinant of clinical efficacy for MTC [1]. A dose-dependent limitation in the ability to absorb MT in the presence of food when delivered as MTC was observed [1]. Hydromethylthionine's formulation overcomes these limitations. |
| Conditions | Clinical and preclinical pharmacokinetic studies comparing MTC and LMTX formulations. |
Why This Matters
This ensures reproducible in vivo exposure and reduces inter-subject variability, a critical advantage for both research and potential therapeutic application where predictable pharmacokinetics are essential.
- [1] Baddeley TC, et al. Complex disposition of methylthioninium redox forms determines efficacy in tau aggregation inhibitor therapy for Alzheimer's disease. J Pharmacol Exp Ther. 2015;352(1):110-118. View Source
